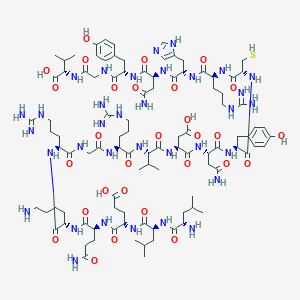
N-Feruloyloctopamina
Descripción general
Descripción
N-Feruloyloctopamina es un compuesto amídico fenólico formado por la combinación de un grupo N-feruloílo y octopamina. Es conocido por sus propiedades antioxidantes y se ha aislado de varias fuentes naturales, incluida la madera de la raíz de Melochia umbellata . El compuesto tiene una fórmula molecular de C18H19NO5 y un peso molecular de 329.35 g/mol .
Aplicaciones Científicas De Investigación
N-Feruloyloctopamina tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
N-Feruloyloctopamina ejerce sus efectos a través de varios objetivos y vías moleculares:
Actividad antioxidante: El compuesto disminuye significativamente los niveles de fosforilación de Akt y p38 MAPK, que están involucrados en las respuestas al estrés oxidativo.
Inducción de la apoptosis: Regula la expresión de genes como BBC3, DDIT3, CDKN1A y NOXA, lo que lleva a la inducción de la apoptosis en células cancerosas.
Análisis Bioquímico
Biochemical Properties
N-Feruloyloctopamine plays a role in biochemical reactions, particularly in the inhibition of tyrosinase, an enzyme involved in the production of melanin . It also exhibits anti-fungal effects and impedes the dimorphic transition of the pathogen Candida albicans . Furthermore, it has been found to significantly decrease the phosphorylation levels of Akt and p38 MAPK .
Cellular Effects
N-Feruloyloctopamine has been shown to have significant effects on various types of cells. For instance, it has been reported to inhibit tumor cell malignant phenotype by AKT- and EMT-related signals . It also impacts tumor cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, N-Feruloyloctopamine exerts its effects through various mechanisms. It has been found to regulate PI3K-AKT- and apoptosis-related signals, with BBC3, DDIT3, NOXA, and CDKN1A serving as the novel targets of N-Feruloyloctopamine inducing HCC cell apoptosis .
Temporal Effects in Laboratory Settings
It is known that the compound is relatively stable, but may undergo degradation under extreme acidic or alkaline conditions .
Metabolic Pathways
N-Feruloyloctopamine is involved in various metabolic pathways. It has been found to regulate PI3K-AKT- and apoptosis-related signals
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
N-Feruloyloctopamina puede sintetizarse a través de reacciones químicas que implican la condensación de ácido ferúlico y octopamina. Un método común implica el uso de N,N'-diciclohexilcarbodiimida (DCC) como agente deshidratante y 4-dimetilaminopiridina (DMAP) como catalizador . La reacción generalmente procede en condiciones suaves, lo que da como resultado la formación de this compound.
Métodos de producción industrial
La producción industrial de this compound puede implicar rutas sintéticas similares pero a mayor escala. El uso de catalizadores eficientes y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener this compound de alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
N-Feruloyloctopamina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar quinonas y otros productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir this compound en sus derivados de amina correspondientes.
Sustitución: Los grupos hidroxilo fenólicos en this compound pueden sufrir reacciones de sustitución con varios electrófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4).
Sustitución: Se emplean electrófilos como haluros de alquilo y cloruros de acilo en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen quinonas, derivados de amina y compuestos fenólicos sustituidos .
Comparación Con Compuestos Similares
N-Feruloyloctopamina se compara con otras amidas fenólicas similares:
N-trans-Feruloyltiramine: Ambos compuestos exhiben actividad antioxidante, pero la presencia del grupo -OCH3 en C-3 en this compound mejora su potencial antioxidante.
N-trans-p-Coumaroyloctopamina: Este compuesto también muestra actividad antioxidante, pero this compound tiene una mayor afinidad de unión a la superóxido dismutasa (SOD) y la xantina oxidasa (XOD).
Conclusión
This compound es un compuesto versátil con un potencial significativo en diversas aplicaciones científicas e industriales. Su estructura química y sus propiedades únicas lo convierten en un tema valioso de estudio en campos que van desde la química hasta la medicina.
Propiedades
IUPAC Name |
(E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-24-17-10-12(2-8-15(17)21)3-9-18(23)19-11-16(22)13-4-6-14(20)7-5-13/h2-10,16,20-22H,11H2,1H3,(H,19,23)/b9-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSCHQMOTSXAKB-YCRREMRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCC(C2=CC=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NCC(C2=CC=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904229 | |
| Record name | N-Trans-Feruloyloctopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-trans-Feruloyloctopamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032805 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
66648-44-0 | |
| Record name | N-trans-Feruloyloctopamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66648-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Trans-Feruloyloctopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-trans-Feruloyloctopamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032805 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
164 - 165 °C | |
| Record name | N-trans-Feruloyloctopamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032805 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















